molecular formula C18H11F8NO4 B4173188 Methyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate

Methyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate

Cat. No.: B4173188
M. Wt: 457.3 g/mol
InChI Key: TWXMAFXPOIQKBD-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(pentafluorobenzoyl)amino]phenyl}propanoate is a complex organic compound characterized by the presence of multiple fluorine atoms, a hydroxyl group, and a benzoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate typically involves multiple steps, starting from readily available precursors. One common approach is to use hexafluoropropene-1,2-oxide (HFPO) as a starting material, which reacts with aromatic amines, benzylic monoamines, and diamines to form the corresponding hemiaminals . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(pentafluorobenzoyl)amino]phenyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(pentafluorobenzoyl)amino]phenyl}propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity towards these targets. For example, the compound may inhibit enzyme activity by forming strong hydrogen bonds and electrostatic interactions with the active site residues, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(pentafluorobenzoyl)amino]phenyl}propanoate is unique due to the presence of both trifluoromethyl and pentafluorobenzoyl groups, which impart distinct chemical properties such as high electronegativity, stability, and lipophilicity. These properties make it particularly valuable in applications requiring robust and versatile compounds.

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-[3-methyl-4-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F8NO4/c1-6-5-7(17(30,16(29)31-2)18(24,25)26)3-4-8(6)27-15(28)9-10(19)12(21)14(23)13(22)11(9)20/h3-5,30H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXMAFXPOIQKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)OC)(C(F)(F)F)O)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F8NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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